![molecular formula C18H12N4O2S B4771598 3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4771598.png)
3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the acrylonitrile family, which is known for its diverse range of applications in the pharmaceutical industry. In
Mechanism of Action
The mechanism of action of 3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in regulating cell growth and division. Additionally, it has been demonstrated to inhibit the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile are diverse and depend on the specific application. In cancer therapy, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation, it has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines. In infectious diseases, it has been shown to possess antimicrobial activity against a range of pathogens.
Advantages and Limitations for Lab Experiments
One advantage of 3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its broad range of applications in scientific research. It has been shown to be effective in the treatment of various diseases, making it a valuable tool for researchers in the pharmaceutical industry. However, one limitation is its potential toxicity, which could pose a risk to researchers working with the compound.
Future Directions
There are many future directions for the research of 3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One potential avenue is the development of more potent and selective analogs of the compound, which could improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the compound could be studied in combination with other drugs or therapies to determine its potential synergistic effects.
Scientific Research Applications
3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been demonstrated to possess anti-inflammatory and antimicrobial properties, which could be useful in the treatment of inflammatory and infectious diseases.
properties
IUPAC Name |
(Z)-3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-4-2-1-3-5-15)18-21-17(12-25-18)13-6-8-16(9-7-13)22(23)24/h1-9,11-12,20H/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSQVCZPDWRZJI-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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